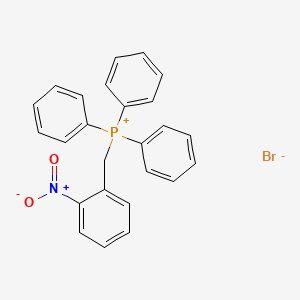
2-chloro-4-(trifluoromethyl)benzoic Acid
Overview
Description
2-Chloro-4-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid with the molecular formula C8H4ClF3O2. This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a benzene ring, along with a carboxylic acid functional group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Biochemical Analysis
Cellular Effects
It is known that benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzoic acid derivatives can exhibit changes in their effects over time in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-iodobenzotrifluoride with carbon monoxide in the presence of a palladium catalyst. This method typically requires high-pressure conditions and a suitable solvent to facilitate the reaction .
Another method involves the etherification of 3,4-dichlorobenzotrifluoride with a suitable alcohol, followed by acidification to obtain the desired product . This reaction is often carried out in the presence of a crown-ether catalyst and a mixed solvent system, such as dimethyl sulfoxide and toluene, at elevated temperatures ranging from 130 to 175 degrees Celsius .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid with mixed nitric and sulfuric acids has been developed to improve safety and efficiency . This method allows for better control over reaction parameters and scalability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction: The compound can be reduced to form corresponding amines or alcohols using suitable reducing agents.
Common Reagents and Conditions
Nitration: Mixed nitric and sulfuric acids are commonly used as nitrating agents.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and organoboron reagents are typically used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Nitration: Nitro-substituted derivatives of this compound.
Suzuki-Miyaura Coupling: Biaryl compounds with various substituents.
Reduction: Amines or alcohols derived from the reduction of the carboxylic acid group.
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-4-(trifluoromethyl)benzoic acid depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations such as coupling, nitration, and reduction. The presence of the chlorine and trifluoromethyl groups on the benzene ring influences the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
2-Chloro-4-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzoic acid: Lacks the chlorine substituent, which affects its reactivity and applications.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a fluorine atom instead of chlorine, leading to different chemical properties and reactivity.
2-Chloro-5-(trifluoromethyl)benzoic acid: The position of the chlorine atom is different, which can influence the compound’s reactivity and applications.
The unique combination of the chlorine and trifluoromethyl groups in this compound imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIJZEUKFYGSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455881 | |
| Record name | 2-chloro-4-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23228-45-7 | |
| Record name | 2-chloro-4-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















